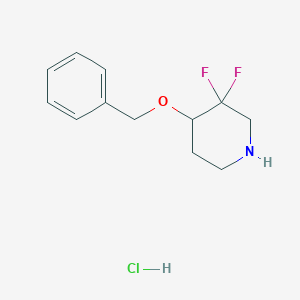

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluoro-4-phenylmethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO.ClH/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10;/h1-5,11,15H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEDROPBFPFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride: A Key Building Block for CNS Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly for challenging targets within the central nervous system (CNS), the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] Within this context, the 3,3-difluoropiperidine moiety has emerged as a privileged scaffold. The geminal difluoro substitution at the 3-position of the piperidine ring introduces a conformational bias and alters the basicity of the piperidine nitrogen, providing a handle to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide provides an in-depth technical overview of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3), a versatile building block with significant potential for the development of novel CNS-active agents.[7][8]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, properties, and applications of this compound, grounded in established scientific literature.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1416440-29-3 | [7][8][9] |

| Molecular Formula | C12H16ClF2NO | [8] |

| Molecular Weight | 263.71 g/mol | [8][9] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [8] |

| Storage | Store long-term in a cool, dry place | [8] |

Safety and Handling:

This compound is classified as an irritant. All handling should be conducted by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of 4-substituted 3,3-difluoropiperidines, including the benzyloxy derivative, has been elegantly described in the literature. A robust and adaptable strategy, as outlined by Surmont et al. (2010), provides a reliable pathway to this class of compounds.[7] This multi-step synthesis is designed to construct the difluoropiperidine core and introduce the desired substituent at the 4-position.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the construction of a key lactam intermediate followed by its reduction to the target piperidine. This approach allows for the late-stage introduction of various N-substituents, enhancing the modularity of the synthesis for creating diverse compound libraries.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Surmont et al., 2010)

The following protocol is a representative, detailed procedure for the synthesis of 4-(benzyloxy)-3,3-difluoropiperidine.[7]

Step 1: Synthesis of Ethyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoate

-

To a stirred suspension of activated copper powder in anhydrous DMSO, add ethyl bromodifluoroacetate.

-

Slowly add a solution of 4-(benzyloxy)but-2-enenitrile in DMSO. The causality for using copper is to facilitate the 1,4-conjugate addition of the difluoroacetate enolate to the α,β-unsaturated nitrile.

-

Maintain the reaction at room temperature and monitor by GC-MS until the starting material is consumed.

-

Work up the reaction by pouring it into water and extracting with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired difluoro-cyanoester intermediate.

Step 2: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidin-2-one

-

Dissolve the purified difluoro-cyanoester from the previous step in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. The borane selectively reduces the nitrile group to a primary amine.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the dropwise addition of methanol, followed by 4 M HCl in dioxane.

-

Heat the mixture to reflux for several hours to induce lactamization. The in-situ generated amino ester undergoes spontaneous cyclization to form the stable six-membered lactam.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam, which can be purified by crystallization or chromatography.

Step 3: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine

-

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the 4-(benzyloxy)-3,3-difluoropiperidin-2-one in THF dropwise. LiAlH4 is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine.

-

After the addition is complete, heat the reaction mixture to reflux and stir for several hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3,3-difluoropiperidine as a free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in dioxane or diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable, crystalline solid.

Applications in Drug Development: A Scaffold for CNS Targets

The 3,3-difluoropiperidine scaffold is of significant interest in medicinal chemistry, particularly for targeting CNS proteins. The gem-difluoro group at the 3-position can serve as a bioisostere for a carbonyl group or other polar functionalities, while also influencing the pKa of the piperidine nitrogen, which can be critical for blood-brain barrier penetration and target engagement.[1][4][5]

Dopamine D4 Receptor Antagonists:

A prominent application of difluoropiperidine derivatives is in the development of antagonists for the dopamine D4 receptor.[4][5] The D4 receptor is implicated in the pathophysiology of several CNS disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[5] The 4-(benzyloxy)-3,3-difluoropiperidine scaffold provides a key structural element for building potent and selective D4 antagonists.

Conceptual Role in Ligand Design

The following diagram illustrates the conceptual integration of the 4-(benzyloxy)-3,3-difluoropiperidine scaffold into a hypothetical D4 receptor antagonist.

Caption: Conceptual model of the scaffold's role in D4 antagonist design.

In this conceptual model, the 4-(benzyloxy)-3,3-difluoropiperidine core provides the foundational structure for interaction with the receptor. The benzyloxy group at the 4-position can be modified to explore specific binding pockets, while the piperidine nitrogen serves as an attachment point for various substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties, such as CNS penetration.[4][5] Research in this area has shown that derivatives of this scaffold can achieve high binding affinity and selectivity for the D4 receptor.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists engaged in the discovery of novel therapeutics, particularly for CNS disorders. Its synthesis is well-established, and the strategic incorporation of the 3,3-difluoro moiety offers a sophisticated tool for fine-tuning the properties of lead compounds. As our understanding of the complex biology of CNS targets continues to evolve, the demand for such rationally designed, fluorinated scaffolds is poised to grow, underscoring the importance of this compound in the drug discovery pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ossila.com [ossila.com]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1416440-29-3 this compound AKSci 3794DV [aksci.com]

- 9. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(benzyloxy)-3,3-difluoropiperidine HCl

Introduction: The Emerging Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful tool for modulating a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. The gem-difluoro group, in particular, can significantly impact a compound's metabolic stability, lipophilicity, and basicity (pKa). This guide focuses on 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3), a compound of increasing interest for the synthesis of novel therapeutics. By providing a detailed exploration of its core physicochemical properties and the methodologies for their determination, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application.

The benzyloxy substituent at the 4-position introduces a significant steric and electronic component, while the gem-difluoro group at the 3-position is expected to lower the pKa of the piperidine nitrogen due to the electron-withdrawing nature of fluorine. Understanding the interplay of these structural features is paramount for predicting the behavior of this compound in biological systems.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is fundamental to its successful development as a therapeutic agent. While extensive experimental data for 4-(benzyloxy)-3,3-difluoropiperidine HCl is not widely published, this section outlines its known attributes and provides a framework for the experimental determination of its key properties.

Table 1: General Physicochemical Properties of 4-(benzyloxy)-3,3-difluoropiperidine HCl

| Property | Value | Source(s) |

| CAS Number | 1416440-29-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆ClF₂NO | [1][5] |

| Molecular Weight | 263.71 g/mol | [1][5] |

| Appearance | White solid | |

| Purity | Typically ≥95% | [1][2][3][4] |

| Storage Conditions | Store long-term in a cool, dry place; Recommended storage at 0-8 °C. | [1] |

Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed, field-proven methodologies for the characterization of 4-(benzyloxy)-3,3-difluoropiperidine HCl. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often signifies the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 4-(benzyloxy)-3,3-difluoropiperidine HCl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Expertise & Experience: The choice of a slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination. For comparison, the melting point of the related compound 4,4-difluoropiperidine hydrochloride is reported to be in the range of 173-177 °C. The presence of the larger benzyloxy group in the target molecule would be expected to result in a different melting point.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and distribution. Determining the solubility in various solvents provides insights into its behavior in different environments.

Experimental Protocol: Equilibrium Solubility Measurement

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (e.g., pH 5.0, 7.4), methanol, ethanol, and dichloromethane.

-

Equilibration: An excess of 4-(benzyloxy)-3,3-difluoropiperidine HCl is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expertise & Experience: The hydrochloride salt form is expected to confer aqueous solubility. The presence of the benzyloxy group will increase its lipophilicity, likely resulting in good solubility in organic solvents like dichloromethane and methanol. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 12, 24, and 48 hours) until the concentration in the supernatant remains constant.

Acidity Constant (pKa) Determination

The pKa of the piperidine nitrogen is a key determinant of the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The gem-difluoro substitution adjacent to the nitrogen is expected to lower the pKa compared to non-fluorinated piperidines.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 4-(benzyloxy)-3,3-difluoropiperidine HCl is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Expertise & Experience: This method provides a direct measure of the compound's pKa. The electron-withdrawing effect of the two fluorine atoms is anticipated to decrease the basicity of the piperidine nitrogen. For context, the pKa of the non-fluorinated 4-(benzyloxy)piperidine would be expected to be in the range of 9-10, typical for secondary amines. The gem-difluoro substitution could lower this value by 1-2 pKa units.

Diagram 2: pKa Determination Workflow

Caption: Workflow for the experimental determination of pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the benzylic protons, the aromatic protons of the benzyl group, and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons will be influenced by the presence of the gem-difluoro group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon bearing the two fluorine atoms, which will exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will provide a single resonance for the two equivalent fluorine atoms, confirming their presence.

While specific spectra for 4-(benzyloxy)-3,3-difluoropiperidine HCl are not publicly available, spectra for the related compound 3,3-difluoropiperidine hydrochloride have been documented[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-(benzyloxy)-3,3-difluoropiperidine HCl is expected to show characteristic absorption bands for:

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the secondary amine hydrochloride salt.

-

C-H stretch: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ for the ether linkage.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Conclusion

4-(benzyloxy)-3,3-difluoropiperidine HCl is a valuable building block for the synthesis of novel chemical entities with therapeutic potential. This technical guide has provided a comprehensive overview of its core physicochemical properties and detailed, robust methodologies for their experimental determination. While a complete experimental dataset for this specific molecule is not yet in the public domain, the provided protocols and expert insights offer a solid foundation for researchers to fully characterize this compound. A thorough understanding of its melting point, solubility, pKa, and spectroscopic profile is essential for its effective use in drug discovery and development programs. The principles and techniques outlined herein are fundamental to advancing our understanding and application of fluorinated piperidines in medicinal chemistry.

References

- 1. 1206540-59-1|4-(Benzyloxy)-3,3-difluoropiperidine|BLD Pharm [bldpharm.com]

- 2. chemat.com.pl [chemat.com.pl]

- 3. chemat.com.pl [chemat.com.pl]

- 4. chemat.com.pl [chemat.com.pl]

- 5. 1416440-29-3 this compound AKSci 3794DV [aksci.com]

- 6. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride

An In-Depth Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties. The 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride moiety represents a valuable, yet structurally complex, building block. Its precise characterization is paramount for its effective use in synthetic chemistry and drug development. This guide presents an integrated, multi-technique strategy for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of methods, we explore the causality behind the analytical choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography provides a self-validating and definitive structural assignment.

Introduction: The Rationale for a Rigorous Elucidation

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1] this compound is a key intermediate, combining the conformationally significant piperidine ring with a gem-difluoro group at the 3-position and a bulky benzyloxy substituent at the 4-position.

The structural complexity arises from several factors:

-

The presence of a stereocenter at C4 (if the piperidine ring is conformationally locked).

-

The impact of the two electron-withdrawing fluorine atoms on the surrounding nuclei.

-

The conformational dynamics of the six-membered piperidine ring.

An imprecise or incomplete structural understanding can lead to misinterpreted biological data and wasted resources. Therefore, a robust, orthogonal analytical approach is not merely academic but essential for advancing research and development. This guide provides the strategic framework and detailed protocols for achieving this.

Foundational Analysis: Confirming Identity and Integrity with Mass Spectrometry

Expertise & Causality: Our analytical journey begins with mass spectrometry. Before investing time in complex NMR or crystallographic studies, it is critical to confirm the most fundamental attributes of the compound: its molecular mass and elemental formula. For a polar compound like this compound, which is already a salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecule and results in a strong signal for the protonated molecular ion.[2] We employ a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: ESI-Q-TOF High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺.[2]

-

MS Scan: Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the precursor ion.

-

Data Analysis: Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare this with the theoretical value.

Data Presentation: Expected HRMS Data

| Attribute | Theoretical Value | Observed Value |

| Molecular Formula (Free Base) | C₁₂H₁₅F₂NO | - |

| Exact Mass (Monoisotopic) | 227.11215 | - |

| [M+H]⁺ Ion | 228.11998 | (To be determined) |

| Elemental Composition of [M+H]⁺ | C₁₂H₁₆F₂NO⁺ | (To be confirmed) |

Trustworthiness through Fragmentation (MS/MS): To further validate the structure, a product ion scan (MS/MS) is performed on the precursor ion (m/z 228.1). The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation is influenced by the stability of the resulting ions, with common pathways including α-cleavage adjacent to the nitrogen and loss of stable neutral molecules.[2][3]

Visualization: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of the [M+H]⁺ ion in MS/MS analysis.

Unraveling the Core: A Multinuclear NMR Spectroscopy Deep Dive

Expertise & Causality: With the molecular formula confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the atomic connectivity. A multi-pronged approach using ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly powerful for fluorinated molecules due to its high sensitivity and wide chemical shift range, providing a clear window into the electronic environment of the fluorine atoms.[4][5] Two-dimensional (2D) correlation experiments like COSY, HSQC, and HMBC are not optional luxuries; they are indispensable for unambiguously assigning signals, especially in a molecule with overlapping proton signals and complex spin-spin couplings.[6]

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the N-H proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shift of each unique carbon.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

¹⁹F NMR: Acquire a proton-coupled and a proton-decoupled (¹⁹F{¹H}) spectrum. Use a common fluorine reference standard like CFCl₃ (0 ppm).[1]

-

-

2D Spectra Acquisition:

-

¹H-¹H COSY: To identify proton-proton spin coupling networks.

-

¹H-¹³C HSQC: To correlate protons with their directly attached carbons.

-

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons.

-

Data Interpretation & Presentation: Predicted NMR Assignments

The following tables summarize the expected NMR data. The causality behind these predictions is key to the elucidation process.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| H-2, H-6 | 3.0 - 3.5 | m | - | Protons alpha to the nitrogen, deshielded. Complex splitting due to geminal and vicinal couplings, including to fluorine. |

| H-5 | 2.0 - 2.4 | m | - | Protons on the piperidine ring, likely showing complex splitting. |

| H-4 | 4.0 - 4.4 | m | ³JHF ≈ 15-25 | Deshielded by the adjacent oxygen and fluorine atoms. Will show coupling to the C3-fluorines. |

| -CH₂-Ph | ~4.6 | s | - | Benzylic protons, typically a singlet unless the phenyl protons are diastereotopic. |

| -Ph | 7.2 - 7.5 | m | - | Aromatic protons of the benzyl group. |

| N-H₂⁺ | 8.5 - 9.5 | br s | - | Broad signal for the protonated amine, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (Hz) | Rationale |

|---|---|---|---|---|

| C-3 | 115 - 125 | t | ¹JCF ≈ 240-260 | The gem-difluoro substituted carbon, highly deshielded and split into a triplet by two fluorine atoms. |

| C-4 | 75 - 85 | t | ²JCF ≈ 20-30 | Carbon bearing the benzyloxy group, split into a triplet by the two adjacent fluorines. |

| C-2, C-6 | 45 - 55 | t | ²JCF / ³JCF ≈ 5-20 | Carbons adjacent to nitrogen. May show smaller couplings to fluorine. |

| C-5 | 30 - 40 | t | ³JCF ≈ 5-15 | Piperidine ring carbon, may show small coupling to fluorine. |

| -CH₂-Ph | ~70 | s | - | Benzylic carbon. |

| -Ph (ipso) | ~138 | s | - | Aromatic quaternary carbon. |

| -Ph (o, m, p) | 127 - 129 | s | - | Aromatic CH carbons. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Fluorines | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

|---|

| C3-F₂ | -90 to -120 | d (or ABq) | ²JFF ≈ 230-260 | The two fluorine atoms are diastereotopic due to the stereocenter at C4. They will couple to each other, giving a pair of doublets (an AB quartet).[7] Each signal will be further split by protons. |

Visualization: NMR Elucidation Workflow

Caption: Integrated workflow for structure elucidation using NMR spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a robust constitutional assignment, it cannot definitively prove the three-dimensional arrangement of atoms in space, specifically the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Single-Crystal X-ray Crystallography is the unparalleled technique for determining the precise solid-state structure.[8] The formation of a hydrochloride salt is often a strategic choice to induce crystallinity in amine-containing molecules by establishing strong hydrogen-bonding networks.[9][10]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: The key to this technique is growing a high-quality single crystal.

-

Method: Slow evaporation is a common starting point. Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture).[9]

-

Setup: Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether), can also be effective.[9]

-

-

Crystal Mounting & Data Collection:

-

A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[9]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion.

-

The mounted crystal is exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using computational methods to generate an initial electron density map and refined to achieve the best fit with the experimental data.

-

Data Presentation: Key Crystallographic Parameters

A successful crystallographic experiment will yield a wealth of data, which should be summarized for clarity.

| Parameter | Expected Outcome | Significance |

| Crystal System | e.g., Monoclinic | Describes the basic crystal lattice symmetry. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the ring. |

| Substituent Positions | e.g., Axial/Equatorial | Unambiguously defines the orientation of the benzyloxy group. |

| Key Bond Lengths (Å) | C-F, C-O, C-N | Confirms expected bond distances. |

| Hydrogen Bonding | N⁺-H···Cl⁻ | Confirms the ionic interaction and packing arrangement in the crystal lattice. |

Visualization: Crystallography Workflow

Caption: Logical flow from purified compound to definitive 3D structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a prime example of the necessity of an integrated and orthogonal analytical strategy. No single technique can provide the complete picture with absolute certainty.

-

Mass Spectrometry lays the foundation, confirming the molecular formula.

-

Multinuclear NMR Spectroscopy builds the framework, connecting the atoms and defining the constitution of the molecule.

-

X-ray Crystallography provides the final, high-resolution blueprint, confirming the three-dimensional structure and solid-state conformation.

By employing these techniques in concert, each result validates the others, culminating in an unambiguous and trustworthy structural assignment. This rigorous approach ensures that subsequent research—be it in methodology development or drug discovery—is built upon a solid and accurate chemical foundation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining the solubility of 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS No. 1416440-29-3). Recognizing the scarcity of published quantitative solubility data for this specific pharmaceutical intermediate, this document emphasizes robust, first-principles-based methodology. It outlines the theoretical considerations rooted in the molecule's structure, presents a detailed, self-validating experimental protocol for solubility determination via the equilibrium shake-flask method, and provides the necessary context for interpreting the resulting data. This guide is designed to empower scientific teams to generate reliable and reproducible solubility profiles essential for process development, formulation, and preclinical studies.

Introduction and Strategic Importance

This compound is a key building block in the synthesis of advanced pharmaceutical agents, notably appearing in discovery programs for dopamine D4 receptor antagonists.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation design.[3] A thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a prerequisite for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

-

Formulation Development: Designing stable and effective dosage forms, where the API must remain in solution.[4]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides the scientific rationale and a detailed, field-proven protocol to establish a comprehensive solubility profile for this compound.

Physicochemical Profile and Safety Mandates

Before commencing any experimental work, a full understanding of the compound's properties and associated hazards is mandatory.

Compound Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 4-(BENZYLOXY)-3,3-DIFLUOROPIPERIDINE HCL | [5] |

| CAS Number | 1416440-29-3 | [5][6] |

| Molecular Formula | C₁₂H₁₆ClF₂NO | [7] |

| Molecular Weight | 263.71 g/mol | [7] |

| Appearance | White solid | [5] |

| Storage | Store long-term in a cool, dry place (0-8 °C recommended) | [5][6] |

Critical Safety Precautions

Handling of this compound requires strict adherence to safety protocols as outlined in its Safety Data Sheet (SDS).

-

Hazards: The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid dust generation. Keep containers tightly closed. Wash hands thoroughly after handling.[6]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.[6]

Theoretical Solubility Considerations: A Predictive Analysis

The structure of this compound dictates its likely behavior in different solvents. A predictive assessment helps in selecting an appropriate range of solvents for screening.[4] The molecule can be deconstructed into three key regions:

-

Piperidinium Hydrochloride Moiety: This is an ionic salt, making it highly polar. It will contribute significantly to solubility in polar protic solvents (e.g., alcohols) that can solvate both the cation and the chloride anion, and polar aprotic solvents (e.g., DMSO, DMF) that have high dielectric constants.

-

Gem-Difluoro Group: The two fluorine atoms are highly electronegative, creating a strong dipole at the C3 position. This enhances local polarity but can also reduce the basicity of the nearby piperidine nitrogen.[1]

-

Benzyloxy Group: This large, aromatic group is predominantly nonpolar and hydrophobic. It will favor interactions with less polar or lipophilic solvents.

Hypothesis: The compound will exhibit a balanced solubility profile. It is expected to have appreciable solubility in polar solvents like methanol, ethanol, and DMSO. Its solubility in moderately polar solvents like dichloromethane (DCM) or ethyl acetate will depend on the interplay between the polar salt and the nonpolar benzyloxy group. It is predicted to have poor solubility in nonpolar solvents such as hexanes or toluene.

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[8] It measures the solute concentration in a solution that is in equilibrium with an excess of the solid compound.[8]

Required Equipment and Reagents

-

This compound

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Syringes

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A starting point of ~10-20 mg of solid per 1 mL of solvent is recommended.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended for hydrochloride salts to ensure complete equilibrium between the solid and dissolved phases.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a supernatant aliquot using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is crucial to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve). A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

System Validation and Trustworthiness

To ensure the protocol is self-validating:

-

Visual Confirmation: After equilibration, visually confirm that excess solid remains in every vial. If not, the experiment is invalid for that sample, and it must be repeated with more solid.

-

Replicates: Perform each solvent experiment in triplicate to assess reproducibility and calculate standard deviation.

-

Time to Equilibrium: For a new compound, it is wise to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.[9]

Data Visualization and Interpretation

All quantitative data should be summarized for clear comparison. The following sections provide diagrams to illustrate the workflow and the conceptual factors influencing the results.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of an organic salt is a multi-factorial property. The diagram below illustrates the key relationships.

Caption: Key Factors Governing Compound Solubility.

Template for Data Reporting

| Solvent | CAS Number | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Methanol | 67-56-1 | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| Ethanol | 64-17-5 | 25 | Experimental Value | Calculated Value | |

| Isopropanol | 67-63-0 | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 75-05-8 | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | 75-09-2 | 25 | Experimental Value | Calculated Value | |

| Toluene | 108-88-3 | 25 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Hexanes | 110-54-3 | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Conclusion

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. This compound | 1416440-29-3 [amp.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. 1416440-29-3 this compound AKSci 3794DV [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for 4-(benzyloxy)-3,3-difluoropiperidine hydrochloride (CAS 1416440-29-3), a fluorinated piperidine derivative of significant interest in medicinal chemistry. The incorporation of a gem-difluoro group into the piperidine ring can profoundly influence the molecule's physicochemical properties, such as basicity and lipophilicity, making it a valuable building block in drug discovery.[1][2] Accurate spectral interpretation is paramount for confirming the structure and purity of this compound.

Molecular Structure and Key Features

This compound possesses several key structural features that dictate its spectral characteristics: a saturated piperidine ring, a gem-difluoro substitution at the C3 position, a benzyloxy group at the C4 position, and its formulation as a hydrochloride salt. These features will give rise to distinct signals in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. For 4-(benzyloxy)-3,3-difluoropiperidine, Electrospray Ionization (ESI) in positive ion mode is a common analytical choice, which would detect the protonated molecule of the free base, [M+H]⁺.

Expected Molecular Ion:

-

Molecular Formula (Free Base): C₁₂H₁₅F₂NO

-

Molecular Weight (Free Base): 227.25 g/mol [3]

-

Molecular Formula (HCl Salt): C₁₂H₁₆ClF₂NO

-

Expected [M+H]⁺ (from free base): m/z 228.12

Predicted Fragmentation Pathway

The fragmentation of benzyloxy derivatives in mass spectrometry is well-documented.[6][7][8] The primary fragmentation events for the [M+H]⁺ ion of 4-(benzyloxy)-3,3-difluoropiperidine are expected to involve the benzyloxy moiety and the piperidine ring.

Table 1: Predicted Major Mass Fragments for 4-(benzyloxy)-3,3-difluoropiperidine

| m/z (Predicted) | Proposed Fragment | Description of Loss |

| 228.12 | [C₁₂H₁₆F₂NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 121.07 | [C₇H₉O]⁺ | Loss of the difluoropiperidine amine fragment |

| 108.06 | [C₇H₈O] | Loss of benzyl alcohol (thermal or rearrangement) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion; loss of the entire O-difluoropiperidine moiety |

Causality of Fragmentation: The most probable initial fragmentation is the cleavage of the C-O bond benzylic to the aromatic ring, which is a favored pathway for aryl ethers.[7] This leads to the formation of the highly stable tropylium ion at m/z 91. The ether linkage itself can also cleave, resulting in fragments corresponding to the protonated benzyloxy group or the remaining piperidine structure. The breakage of bonds within the piperidine ring is also a common fragmentation pathway for amines.[9]

Fragmentation Diagram: Below is a conceptual illustration of the primary fragmentation pathways.

Caption: Predicted ESI-MS fragmentation of the parent molecule.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The analysis is broken down into ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the piperidine ring. Due to the gem-difluoro substitution, protons on adjacent carbons (C2 and C4) will exhibit complex splitting patterns due to proton-fluorine (H-F) coupling.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| Ar-H (Phenyl) | 7.2 - 7.4 | Multiplet | - |

| -OCH₂-Ph | ~4.6 | Singlet | - |

| H-4 (Piperidine) | ~4.0 | Multiplet (td) | J(H-H), J(H-F) |

| H-2, H-5, H-6 (Piperidine) | 2.8 - 3.5 | Multiplets | J(H-H), J(H-F) |

| N-H | ~9.0 (broad) | Singlet | - |

Expert Interpretation:

-

The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region.

-

The two benzylic protons (-OCH₂-) are expected to be a singlet, as they are insulated from the chiral center and fluorine atoms.

-

The proton at the C4 position will be significantly affected by the adjacent fluorine atoms, leading to a triplet of doublets or a more complex multiplet.

-

The protons on the piperidine ring carbons C2, C5, and C6 will show complex multiplets due to both proton-proton and proton-fluorine couplings. The hydrochloride salt form means the amine proton will be present and may exchange with solvent, appearing as a broad singlet.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most informative signal will be from the C3 carbon, which is directly bonded to two fluorine atoms. This will result in a triplet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons near the fluorine atoms will also show smaller couplings (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J in Hz) |

| C3 (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 240-260 |

| C4 (CH-O) | 70 - 80 | Triplet | ²JCF ≈ 20-30 |

| C2 (CH₂) | 45 - 55 | Triplet | ²JCF ≈ 20-30 |

| -OCH₂-Ph | ~70 | Singlet | - |

| Aromatic Carbons | 127 - 138 | Singlets | - |

Expert Interpretation: The large one-bond C-F coupling constant for C3 is a definitive indicator of the gem-difluoro substitution. The carbons at C2 and C4 will also be split into triplets due to two-bond C-F coupling, providing further confirmation of the structure.[10]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. In this molecule, the two fluorine atoms at C3 are diastereotopic, meaning they are chemically non-equivalent. This would typically result in two separate signals, each split by the other fluorine (geminal F-F coupling) and by adjacent protons.

-

Predicted Chemical Shift (δ): -90 to -110 ppm (relative to CFCl₃).

-

Expected Pattern: The spectrum would likely show two multiplets, or an AB quartet further split by couplings to the protons on C2 and C4. The complexity arises from geminal F-F coupling and vicinal H-F couplings.[11]

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.

General Analytical Workflow

Caption: Standard workflow for NMR and MS analysis.

Step-by-Step NMR Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial before transferring to a 5 mm NMR tube.[1]

-

Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer. Tune and shim the instrument for the specific solvent.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to an AB quartet (if diastereotopic).

-

Also, acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR.[12]

Step-by-Step MS Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 228.12) to confirm the fragmentation patterns.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1416440-29-3 this compound AKSci 3794DV [aksci.com]

- 5. This compound | 1416440-29-3 [amp.chemicalbook.com]

- 6. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

A Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine Hydrochloride: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigidified piperidine scaffold, combined with the electronic properties of the gem-difluoro group and the versatility of the benzyloxy moiety, makes it a valuable synthon for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, commercial availability, and key applications, with a particular focus on its role in the discovery of selective dopamine D4 receptor antagonists.

Physicochemical Properties

| Property | Value |

| CAS Number | 1416440-29-3 |

| Molecular Formula | C₁₂H₁₆ClF₂NO |

| Molecular Weight | 263.71 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 0-8°C in a dry, well-ventilated place. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the construction of the difluoropiperidine ring system, introduction of the benzyloxy group, and subsequent formation of the hydrochloride salt. A representative synthetic approach, based on the methodology for 4-substituted 3,3-difluoropiperidines, is outlined below.[1]

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of the Intermediate Cyanoester

-

To a solution of 3-(benzyloxy)acrylonitrile in a suitable aprotic solvent (e.g., THF), add a copper(I) catalyst (e.g., CuI).

-

Cool the mixture to a low temperature (e.g., -78°C).

-

Slowly add a solution of ethyl bromodifluoroacetate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate cyanoester.

Causality: The 1,4-addition of the difluoroacetyl group to the activated alkene is a key carbon-carbon bond-forming step. The use of a copper catalyst is crucial for the efficient formation of the organocuprate reagent from ethyl bromodifluoroacetate.

Step 2: Reduction of the Cyanoester to the Diamine

-

Dissolve the intermediate cyanoester in a dry, inert solvent (e.g., THF).

-

Slowly add a solution of a strong reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), at 0°C.

-

Allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction with methanol, followed by the addition of aqueous HCl.

-

Heat the mixture to reflux to ensure complete hydrolysis of the borane complexes.

-

Basify the reaction mixture with a strong base (e.g., NaOH) and extract the diamine product with an organic solvent.

-

Dry and concentrate the organic layer to obtain the crude diamine.

Causality: The simultaneous reduction of both the nitrile and ester functionalities to the corresponding amines is achieved using a powerful reducing agent like borane. This sets the stage for the subsequent intramolecular cyclization.

Step 3: Lactamization to form 3,3-Difluoro-4-(benzyloxy)piperidin-2-one

-

Dissolve the crude diamine in a high-boiling point solvent (e.g., toluene).

-

Heat the solution to reflux with a Dean-Stark apparatus to remove water.

-

The intramolecular cyclization will proceed to form the lactam.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify the lactam by crystallization or column chromatography.

Causality: The formation of the six-membered piperidinone ring occurs through an intramolecular condensation reaction between the two newly formed amine and alcohol (from the reduced ester) functionalities, with the elimination of water.

Step 4: Reduction of the Lactam to 4-(Benzyloxy)-3,3-difluoropiperidine

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LAH), in dry THF.

-

Slowly add a solution of the lactam in THF to the LAH suspension at 0°C.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the reaction to 0°C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(benzyloxy)-3,3-difluoropiperidine.

Causality: The amide functionality of the lactam is completely reduced to the corresponding amine by the powerful hydride donor, LAH, to yield the desired piperidine ring.

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the free base, 4-(benzyloxy)-3,3-difluoropiperidine, in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Causality: The basic piperidine nitrogen is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often preferred for its improved handling and stability properties.

Commercial Availability

This compound is available from several commercial suppliers. The purity and available quantities may vary, so it is advisable to consult the respective company's specifications.

| Supplier | Product Number (Example) | Purity (Typical) |

| AK Scientific, Inc. | 3794DV | 95% |

| AmBeed | A775355 | 97% |

| BLDpharm | BD437814 | >97% |

| ChemicalBook | CB13166258 | N/A |

| Combi-Blocks | QJ-7866 | >97% |

| CP Lab Safety | N/A | min 97% |

Note: This table is not exhaustive and is intended to provide a representative list of suppliers. Researchers should verify availability and purity with the specific vendor.

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of dopamine D4 receptor antagonists.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[2] It is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[3] The development of selective D4 receptor antagonists is a promising therapeutic strategy.

The 4-(benzyloxy)-3,3-difluoropiperidine scaffold has proven to be a valuable core for the design of potent and selective D4 antagonists. The gem-difluoro group at the 3-position can influence the pKa of the piperidine nitrogen and introduce favorable conformational constraints. The benzyloxy group at the 4-position provides a versatile handle for further synthetic modifications to explore the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Insights

Research into 4-benzyloxypiperidine-based dopamine D4 receptor antagonists has revealed several key SAR insights:

-

Role of the Difluoro Group: The gem-difluoro substitution can enhance binding affinity and selectivity by modulating the basicity of the piperidine nitrogen and influencing the orientation of substituents. This can lead to improved pharmacokinetic properties.

-

Importance of the Benzyloxy Moiety: The benzyloxy group can be readily modified to explore interactions with specific residues in the D4 receptor binding pocket. For example, substitution on the phenyl ring of the benzyl group can significantly impact potency and selectivity.[4]

-

Stereochemistry: The stereochemistry at the 4-position of the piperidine ring can be critical for activity. Often, one enantiomer exhibits significantly higher affinity for the D4 receptor than the other.

Experimental Workflow for Screening D4 Receptor Antagonists

Caption: Workflow for the discovery of dopamine D4 receptor antagonists.

Conclusion

This compound is a valuable and commercially available building block for drug discovery and development. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Its primary utility lies in the construction of novel dopamine D4 receptor antagonists, where its unique structural and electronic features contribute to high potency and selectivity. The insights provided in this technical guide are intended to support researchers in the effective utilization of this important synthon in their drug discovery programs.

References

The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and pharmacokinetic profiles. The strategic introduction of fluorine into the piperidine ring has emerged as a powerful tactic to modulate these properties with remarkable precision. This guide provides a comprehensive technical overview of the role of fluorinated piperidines in drug discovery, from the fundamental principles governing their unique behavior to their synthesis and application in successful drug candidates. We will delve into the causal effects of fluorination on physicochemical properties, metabolic stability, and target engagement, supported by experimental data and detailed protocols.

The Rationale for Fluorination: Beyond a Simple Bioisostere

The substitution of hydrogen with fluorine, while often considered a bioisosteric replacement, imparts a host of unique properties that medicinal chemists can leverage to overcome common drug development hurdles.[1][2] The small van der Waals radius of fluorine (1.35 Å) compared to hydrogen (1.2 Å) means it often introduces minimal steric perturbation.[2] However, its high electronegativity, the highest of any element, profoundly influences the electronic and conformational landscape of the piperidine ring.

Key advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can significantly increase a drug's half-life, a critical factor in achieving favorable dosing regimens.[3]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel affinity, which is a common cause of cardiac toxicity.[4][5]

-

Tuning Lipophilicity and Permeability: Fluorination can subtly alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier.[3] The impact of fluorination on lipophilicity is context-dependent and can be strategically employed to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[6][7]

-

Conformational Control: The introduction of fluorine can have a profound impact on the conformational preferences of the piperidine ring, often favoring specific chair conformations. This can lock the molecule into a more biologically active conformation, enhancing binding affinity and selectivity for its target.[8][9]

The Conformational Landscape of Fluorinated Piperidines: An Axial Preference

A fascinating and impactful consequence of fluorinating the piperidine ring is the observed preference for the fluorine atom to occupy an axial position, particularly in protonated species.[8][9] This counterintuitive phenomenon, where a substituent prefers a more sterically hindered position, is driven by a combination of stabilizing electronic interactions.

Key factors influencing this axial preference include:

-

Charge-Dipole Interactions: In the protonated piperidinium ion, a strong, stabilizing interaction occurs between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom.[8][10]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* orbitals of the C-F and C-N bonds contributes to the stability of the axial conformer. This is often referred to as the fluorine gauche effect.[8][10]

-

Solvation Effects: The polarity of the solvent plays a significant role in the conformational equilibrium. More polar solvents can further stabilize the more polar axial conformer.[8][11]

This conformational control is not merely a scientific curiosity; it is a powerful tool for rational drug design. By rigidifying the piperidine scaffold in a desired conformation, medicinal chemists can enhance the molecule's affinity and selectivity for its biological target.

Visualizing Conformational Influences

Physicochemical Properties: A Quantitative Look

The introduction of fluorine atoms has a predictable and quantifiable impact on the pKa and lipophilicity (logP) of piperidines. Understanding these shifts is essential for optimizing a drug candidate's properties.

Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect decreases the electron density on the piperidine nitrogen, making it less basic and thus lowering its pKa. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.

| Compound | pKa (Calculated) | Reference |

| Piperidine | 11.12 | [5] |

| 3-Fluoropiperidine | 9.45 | [5] |

| 4-Fluoropiperidine | 10.11 | [5] |

| 3,3-Difluoropiperidine | 7.60 | [12] |

| 4,4-Difluoropiperidine | 9.03 | [12] |

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in hydrophobicity. However, the overall impact on the molecule's logP depends on the specific substitution pattern and the surrounding molecular environment.

| Compound | logP (Experimental/Calculated) | Reference |

| Piperidine | 0.84 | [6] |

| N-Benzyl-4-fluoropiperidine | 3.10 | [6] |

| N-Benzyl-4,4-difluoropiperidine | 3.20 | [6] |

| N-Boc-4-fluoropiperidine | 1.83 | [7] |

| N-Boc-4,4-difluoropiperidine | 1.95 | [7] |

Synthesis of Fluorinated Piperidines: Key Methodologies

The growing importance of fluorinated piperidines has spurred the development of robust synthetic strategies. These methods can be broadly categorized into two approaches: fluorination of a pre-existing piperidine ring and construction of the piperidine ring from a fluorinated precursor.

Electrophilic Fluorination

A common strategy involves the treatment of an enolate or enamine derived from a piperidone with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoro-4-piperidinone

-

Enolate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Quenching and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrogenation of Fluoropyridines

The catalytic hydrogenation of readily available fluoropyridines offers a direct route to fluorinated piperidines. Careful selection of the catalyst and reaction conditions is crucial to prevent hydrodefluorination.

Experimental Protocol: Synthesis of 4-Fluoropiperidine via Hydrogenation of 4-Fluoropyridine

-

Catalyst Preparation: In a high-pressure reactor, add 4-fluoropyridine (1.0 eq) and a suitable catalyst, such as Pd/C (5 mol%), suspended in a solvent like methanol.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat the mixture (e.g., to 80 °C).

-

Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or conversion to a salt.

Visualizing a General Synthetic Workflow

Assessing Biological Properties: Key In Vitro Assays

Evaluating the impact of fluorination on a compound's pharmacokinetic properties is a critical step in drug development. Two standard in vitro assays are particularly important: the metabolic stability assay and the Caco-2 permeability assay.

Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an indication of its in vivo half-life.

Experimental Protocol: Human Liver Microsome Stability Assay

-

Reagent Preparation: Prepare stock solutions of the test compound and positive controls (high and low clearance compounds) in a suitable solvent (e.g., DMSO). Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.

-

Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate at 37 °C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by using a fluorescent marker like Lucifer yellow.

-

Permeability Measurement:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

-

-

Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Case Studies: Fluorinated Piperidines in FDA-Approved Drugs

The successful application of fluorinated piperidines is evident in numerous FDA-approved drugs across various therapeutic areas.

-

Paroxetine (Paxil®): An antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI). Paroxetine contains a 4-fluorophenyl group attached to the piperidine ring. The fluorine atom contributes to its metabolic stability and modulates its lipophilicity, which is crucial for its pharmacokinetic profile and ability to cross the blood-brain barrier.[8][11][13]

-